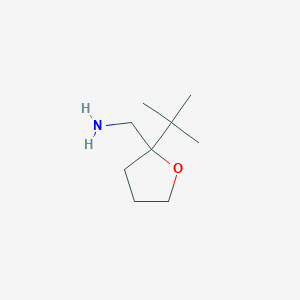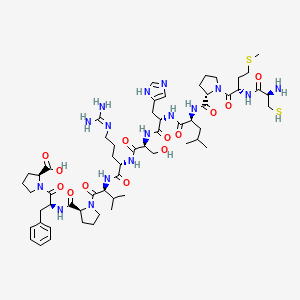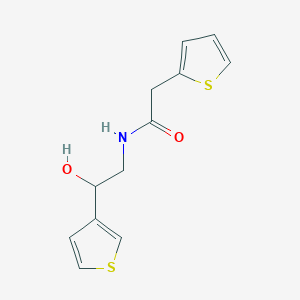![molecular formula C22H22N6O3 B2379786 2-(3-(4-エトキシフェニル)-7-オキソ-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-6(7H)-イル)-N-フェネチルアセトアミド CAS No. 912618-03-2](/img/structure/B2379786.png)
2-(3-(4-エトキシフェニル)-7-オキソ-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-6(7H)-イル)-N-フェネチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a complex heterocyclic compound that belongs to the class of triazolopyrimidines
科学的研究の応用
2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors . LSD1, or Lysine-specific histone demethylase 1, is a crucial enzyme involved in gene expression regulation.
Mode of Action
Docking studies of similar compounds indicate that the interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity .
Biochemical Pathways
Compounds with similar structures have been tested for antiproliferative activities against various human cancer cell lines , suggesting that they may interact with pathways involved in cell proliferation and growth.
Pharmacokinetics
The solubility of similar compounds in dmso and methanol, as well as their storage conditions, may provide some insight into their bioavailability .
Result of Action
Similar compounds have been tested for antiproliferative activities against various human cancer cell lines , indicating that they may have potential anticancer effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 6-amino-2-thioxo-1,3-dihydropyrimidin-4-one with 4-ethoxybenzaldehyde to form an intermediate, which is then cyclized with hydrazonoyl halides to yield the triazolopyrimidine core . The final step involves the acylation of the triazolopyrimidine with phenethylamine to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and triazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine core also show similar pharmacological properties.
Uniqueness
2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl and phenethylacetamide groups enhances its lipophilicity and ability to cross biological membranes, making it a promising candidate for drug development .
特性
IUPAC Name |
2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-2-31-18-10-8-17(9-11-18)28-21-20(25-26-28)22(30)27(15-24-21)14-19(29)23-13-12-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIXAXDIFYKHQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2379705.png)
![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2379709.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2379710.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2379715.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2379719.png)



![1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2379725.png)
